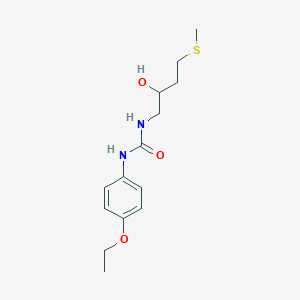
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as EMBI or Ethoxy-4-mercaptobutyl-isourea. It is an organic molecule that is synthesized in the laboratory using a specific method. The synthesis of this compound is of great interest to the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the target organism. This inhibition leads to the disruption of essential metabolic processes, ultimately leading to the death of the organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has antimicrobial properties and can inhibit the growth of certain cancer cells. In vivo studies have shown that this compound can promote the growth of certain crops and has potential applications in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea in lab experiments include its high yield synthesis method, its antimicrobial properties, and its potential as a plant growth regulator. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
Orientations Futures
There are several future directions for research involving 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new antibiotics based on the antimicrobial properties of this compound.
3. Investigation of the potential of this compound as a cancer treatment.
4. Development of new plant growth regulators based on the properties of this compound.
5. Investigation of the potential side effects of this compound in vivo.
6. Further optimization of the synthesis method to increase yield and reduce cost.
Conclusion:
This compound is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to produce high yields, making it suitable for large-scale synthesis. This compound has been shown to have antimicrobial properties, promote plant growth, and inhibit the growth of cancer cells in vitro. Future research directions include further studies to understand its mechanism of action, development of new antibiotics and plant growth regulators, and investigation of potential side effects.
Méthodes De Synthèse
The synthesis of 1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is achieved using a specific method. This method involves the reaction of 4-ethoxyphenylisothiocyanate with 2-hydroxy-4-methylsulfanylbutylamine in the presence of a base. The resulting product is then treated with urea to yield the final product. This method has been optimized to produce high yields of the compound, making it suitable for large-scale synthesis.
Applications De Recherche Scientifique
1-(4-Ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has potential applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential as a plant growth regulator, as it has been shown to promote the growth of certain crops. Additionally, this compound has been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-3-19-13-6-4-11(5-7-13)16-14(18)15-10-12(17)8-9-20-2/h4-7,12,17H,3,8-10H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCQYGBEKZJYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(CCSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

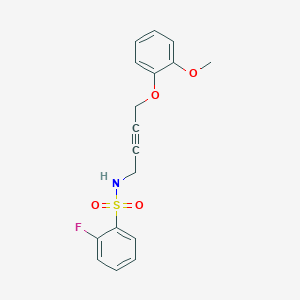
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2910105.png)
![(1R,5S)-8-((3,5-difluorophenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2910106.png)
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-enamide](/img/structure/B2910107.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride](/img/structure/B2910109.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-(1H-tetrazol-1-yl)phenyl)piperidine-4-carboxamide](/img/structure/B2910112.png)

![(2,5-Dimethyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2910114.png)
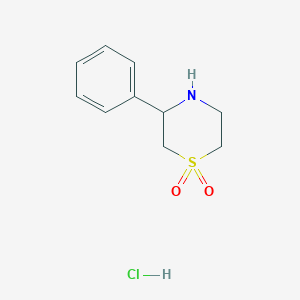
![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2910117.png)
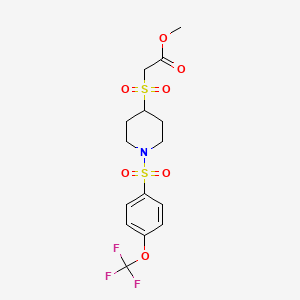
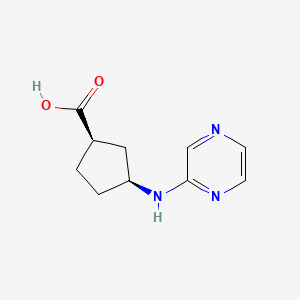

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2910126.png)